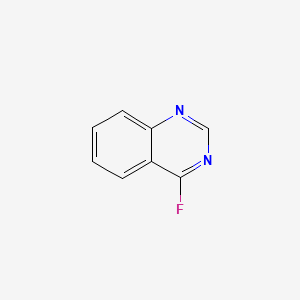

4-Fluoroquinazoline

Descripción general

Descripción

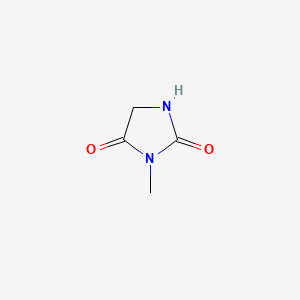

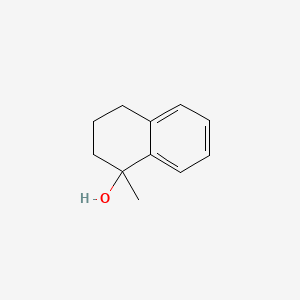

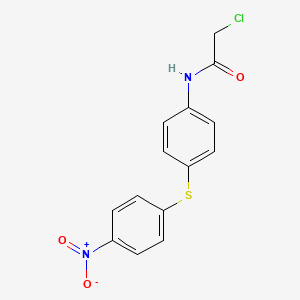

4-Fluoroquinazoline is an organic compound containing a quinazoline ring with a fluorine atom at the fourth position. It is an important class of heterocyclic compounds and is used in a variety of scientific research applications. This compound is known to be a highly reactive, non-toxic and low-cost chemical, making it an attractive option for laboratory experiments. It is also used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a building block for the synthesis of other compounds.

Aplicaciones Científicas De Investigación

Antibacterial Properties

4-Fluoroquinazoline derivatives, particularly fluoroquinolones, exhibit significant antibacterial activities. They have been studied extensively for their broad and intense activities against gram-negative bacilli and cocci. The mechanism of action primarily targets DNA gyrase, an essential bacterial enzyme, making them potent antibacterial agents (Wolfson & Hooper, 1985).

Synthesis and Application in Anticancer Drugs

Recent studies have shown that 7-fluoroquinazoline-2, 4-diol, a derivative of this compound, is an important intermediate in the synthesis of small molecule anticancer drugs. A rapid synthetic method has been established for compounds like 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine, which are potential candidates for anticancer treatments (Zhou et al., 2019).

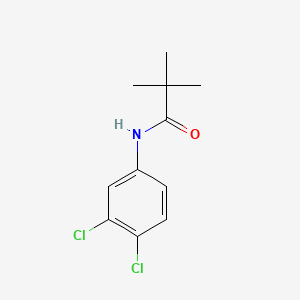

Novel Antibacterial Agents with Distorted Orientation

A study demonstrated the synthesis of a novel 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. This compound showed extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, indicating the potential of this compound derivatives in developing new antibacterial agents (Kuramoto et al., 2003).

Anti-Tumor Activity

This compound derivatives have been observed to exhibit anti-tumor activities. For example, 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline demonstrated a broad spectrum of anti-cancer activity in vitro, indicating its potential as a therapeutic agent against various types of tumors (Huang et al., 2012).

Dual Orexin Receptor Antagonist

In the context of insomnia treatment, a compound MK-4305, which includes a fluoroquinazoline ring, was identified as a potent dual orexin receptor antagonist. This compound is significant for its potential in treating primary insomnia (Cox et al., 2010).

Safety and Hazards

The safety data sheet for a similar compound, 4-Chloro-7-fluoroquinazoline, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator .

Direcciones Futuras

Quinazoline derivatives, including 4-Fluoroquinazoline, have shown significant potential in various fields, particularly in medicine . They have been found to exhibit a wide range of therapeutic activities, and researchers are continually exploring new synthetic methods and applications for these compounds . The most active compounds might be used as leads for future modification and optimization .

Mecanismo De Acción

Target of Action

4-Fluoroquinazoline, like other quinazoline derivatives, primarily targets DNA gyrase and DNA topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . Inhibition of these enzymes leads to the prevention of bacterial growth and proliferation .

Mode of Action

The mode of action of this compound involves a two-step process . First, the compound forms complexes with the DNA-topoisomerase enzymes, resulting in DNA breaks . These complexes block DNA replication and bacterial growth . In the second step, lethal DNA breaks are released from the complexes . This interaction with the DNA-topoisomerase enzymes leads to the death of the bacterial cells .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in DNA replication and transcription . By inhibiting DNA gyrase and DNA topoisomerase IV, this compound disrupts these pathways, leading to the cessation of bacterial growth and proliferation .

Pharmacokinetics

They are well-absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted via the kidneys . The bioavailability of fluoroquinolones is often high, making them suitable for oral administration .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and proliferation . By causing DNA breaks and blocking DNA replication, this compound leads to the death of bacterial cells . This makes it a potential candidate for the treatment of bacterial infections.

Propiedades

IUPAC Name |

4-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTKVHIQJVALDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205154 | |

| Record name | Quinazoline, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56595-09-6 | |

| Record name | Quinazoline, 4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056595096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinazoline, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.